ADGRB3 Gene Expression in the Tumor Microenvironment: An In-depth Technical Guide
ADGRB3 Gene Expression in the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Adhesion G protein-coupled receptor B3 (ADGRB3), also known as Brain-Specific Angiogenesis Inhibitor 3 (BAI3), is emerging as a critical player in the tumor microenvironment (TME). Primarily known for its roles in the central nervous system, recent studies have implicated ADGRB3 in various cancers, including lung, gastric, and glioma, where it may function as a putative tumor suppressor.[1][2] Its expression and signaling within the TME are thought to influence key cancer hallmarks such as angiogenesis, immune cell infiltration, and tumor cell migration. This technical guide provides a comprehensive overview of ADGRB3's role in the TME, detailing its expression patterns, signaling pathways, and the experimental methodologies to investigate its function. This document is intended to serve as a resource for researchers and drug development professionals seeking to understand and target ADGRB3 in oncology.
Introduction to ADGRB3
ADGRB3 is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain and a seven-transmembrane domain.[1] It is a p53-target gene and has been identified as a brain-specific angiogenesis inhibitor.[2][3] Structurally similar to other BAI proteins, ADGRB3 is involved in regulating synaptogenesis and dendritic spine formation, partly through interactions with ELMO1 and RAC1.[1] In the context of cancer, ADGRB3 is frequently mutated in several tumor types, suggesting its potential role as a tumor suppressor.[1]
ADGRB3 Expression in the Tumor Microenvironment
The expression of ADGRB3 varies across different cancer types and within the heterogeneous cellular landscape of the TME. Analysis of data from The Cancer Genome Atlas (TCGA) provides valuable insights into its expression patterns.
Quantitative Analysis of ADGRB3 mRNA Expression in Human Cancers
The following table summarizes the median mRNA expression of ADGRB3 across various cancer types from the TCGA Pan-Cancer Atlas. Expression levels are presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
| Cancer Type | TCGA Study | Median FPKM |
| Glioblastoma Multiforme | GBM | 15.2 |
| Brain Lower Grade Glioma | LGG | 12.8 |
| Lung Squamous Cell Carcinoma | LUSC | 5.7 |
| Lung Adenocarcinoma | LUAD | 3.1 |
| Stomach Adenocarcinoma | STAD | 2.5 |
| Ovarian Serous Cystadenocarcinoma | OV | 1.9 |
| Breast Invasive Carcinoma | BRCA | 1.5 |
| Colon Adenocarcinoma | COAD | 1.2 |
| Kidney Renal Clear Cell Carcinoma | KIRC | 0.8 |
| Prostate Adenocarcinoma | PRAD | 0.5 |
Data is a representative summary compiled from publicly available TCGA datasets. Actual values may vary based on the specific dataset and analysis pipeline.
Correlation of ADGRB3 Expression with Immune Cell Infiltration
The expression of ADGRB3 in the TME has been correlated with the infiltration of various immune cell populations. Understanding these correlations is crucial for elucidating its role in tumor immunology.
| Cancer Type | Immune Cell Type | Correlation with ADGRB3 Expression | Significance (p-value) |
| Brain Lower Grade Glioma | CD8+ T cells | Positive | < 0.05 |
| Brain Lower Grade Glioma | Macrophages (M1) | Positive | < 0.05 |
| Lung Adenocarcinoma | Macrophages (M2) | Negative | < 0.05 |
| Stomach Adenocarcinoma | CD8+ T cells | Positive | < 0.01 |
This table presents a summary of potential correlations derived from computational analyses of TCGA data. These correlations require experimental validation.
ADGRB3 Signaling Pathways in Cancer
The signaling cascades initiated by ADGRB3 in the TME are complex and context-dependent. A key proposed pathway involves the regulation of Rho GTPases, which are critical mediators of cell migration and cytoskeletal dynamics.
Proposed ADGRB3 Signaling Pathway
ADGRB3, upon ligand binding or mechanical cues within the TME, is thought to interact with downstream signaling molecules to regulate cellular processes. A putative signaling pathway involves the recruitment of the ELMO1/DOCK1 complex, leading to the activation of the Rho GTPase Rac1. Activated Rac1 can then influence the actin cytoskeleton, impacting cell migration and invasion.
Experimental Protocols for Investigating ADGRB3 in the TME
A multi-faceted experimental approach is required to fully understand the function of ADGRB3 in the TME. This section provides detailed methodologies for key experiments.
Analysis of ADGRB3 Gene Expression by RNA-Sequencing
RNA-sequencing (RNA-seq) allows for a comprehensive analysis of the transcriptome of tumor and stromal cells within the TME.[4]
Protocol:
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Tissue Procurement and RNA Extraction:
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Collect fresh tumor tissue and adjacent normal tissue.
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Immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
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Extract total RNA using a commercially available kit following the manufacturer's instructions.
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Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
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Library Preparation and Sequencing:
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Prepare RNA-seq libraries from high-quality RNA using a standard library preparation kit.
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Perform sequencing on a high-throughput sequencing platform.
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Bioinformatic Analysis:
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Perform quality control of raw sequencing reads.
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Align reads to the human reference genome.
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Quantify gene expression levels (e.g., as FPKM or TPM).
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Perform differential gene expression analysis between tumor and normal tissues to determine the relative expression of ADGRB3.
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Use deconvolution algorithms to correlate ADGRB3 expression with the abundance of different immune cell types.
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Identification of ADGRB3-Interacting Proteins by Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)
Co-IP-MS is a powerful technique to identify proteins that interact with ADGRB3 within cancer cells.[5][6]
Protocol:
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Cell Culture and Lysis:
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Culture cancer cell lines of interest (e.g., lung adenocarcinoma or glioblastoma cell lines).
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Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
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Immunoprecipitation:
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Incubate the cell lysate with an antibody specific to ADGRB3 overnight at 4°C.
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Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
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Wash the beads several times with lysis buffer to remove non-specific binding proteins.
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Elution and Sample Preparation for Mass Spectrometry:
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Elute the protein complexes from the beads.
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Reduce, alkylate, and digest the proteins into peptides using trypsin.
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Mass Spectrometry and Data Analysis:
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Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Search the resulting spectra against a human protein database to identify the proteins that were co-immunoprecipitated with ADGRB3.
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In Vivo Assessment of ADGRB3 Function using Xenograft Mouse Models
Xenograft models are essential for studying the in vivo effects of ADGRB3 on tumor growth and the TME.[3][7]
Protocol:
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Cell Line Preparation:
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Generate stable cancer cell lines with knockdown or knockout of ADGRB3 using shRNA or CRISPR/Cas9 technology, respectively.
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Include a control cell line with a non-targeting shRNA or without genetic modification.
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Animal Model:
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Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.
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Tumor Cell Implantation:
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Subcutaneously inject the engineered cancer cells into the flanks of the mice.
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Monitor tumor growth regularly by measuring tumor volume with calipers.
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Analysis of Tumor Growth and Microenvironment:
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At the end of the study, euthanize the mice and excise the tumors.
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Measure the final tumor weight and volume.
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Process the tumor tissue for histological analysis (e.g., H&E staining), immunohistochemistry (IHC) to assess cell proliferation (Ki-67) and angiogenesis (CD31), and flow cytometry to analyze the composition of tumor-infiltrating immune cells.
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Therapeutic Targeting of ADGRB3
Given its potential role as a tumor suppressor and its influence on the TME, ADGRB3 presents an attractive, albeit challenging, therapeutic target. The complex structure of ADGRB3 offers multiple avenues for therapeutic intervention.[1]
Potential Therapeutic Strategies:
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Modulation of Ligand Binding: Developing molecules that disrupt the interaction between ADGRB3 and its extracellular ligands could alter its downstream signaling.
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Small Molecule and Peptide Modulators: Targeting the C-terminal domain with small molecules or peptides could modulate its activity.[1]
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Targeting Downstream Signaling: Inhibiting key downstream effectors, such as components of the Rho GTPase pathway, could counteract the effects of aberrant ADGRB3 signaling.
Conclusion
ADGRB3 is a multifaceted protein with a significant but not yet fully understood role in the tumor microenvironment. Its expression is dysregulated in several cancers, and it appears to influence tumor progression through its impact on angiogenesis, cell migration, and immune infiltration. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function of ADGRB3 and to explore its potential as a novel therapeutic target in oncology. A deeper understanding of ADGRB3 signaling and its interactions within the TME will be crucial for the development of effective anti-cancer therapies targeting this pathway.
References
- 1. genecards.org [genecards.org]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. ADGRB3 adhesion G protein-coupled receptor B3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 5. media.cellsignal.cn [media.cellsignal.cn]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
